molecular formula C20H19BrN2O3S B2690240 2-((4-Bromophenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-51-6

2-((4-Bromophenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B2690240
M. Wt: 447.35
InChI Key: ZQGVUDFLXUHWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Bromophenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C20H19BrN2O3S and its molecular weight is 447.35. The purity is usually 95%.
BenchChem offers high-quality 2-((4-Bromophenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Bromophenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective COX-2 Inhibition

The compound 2-((4-Bromophenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is part of a class of 2,3-diaryl pyrazines and quinoxalines evaluated for selective COX-2 inhibitory activity. Substitutions such as methoxy at specific positions significantly impact the selective inhibition of COX-2, an enzyme linked to inflammation and pain, suggesting potential for therapeutic applications in controlling inflammation. Among the synthesized compounds, two showed excellent in vivo activity in an animal model of inflammation, indicating their promise as a new class of COX-2 inhibitors (Singh et al., 2004).

Antimicrobial Activity

Further research into the structural family of 2-((4-Bromophenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine reveals antimicrobial potential. New heterocyclic compounds bearing a sulfonamide moiety, related to the core structure of our compound of interest, have been synthesized and shown promising in vitro antibacterial and antifungal activities. This suggests a broader spectrum of biomedical applications, highlighting the compound's versatility beyond anti-inflammatory properties (Darwish et al., 2014).

Heterocyclic Compound Synthesis

The compound is involved in the synthesis of diverse heterocyclic compounds, indicating its utility in medicinal chemistry. For instance, its structural motifs are present in the synthesis of novel thiazole, pyridone, and pyrazole derivatives that have shown antimicrobial activity. These findings underscore the compound's role as a key intermediate in creating biologically active molecules, further expanding its application in drug discovery and development (Azab et al., 2013).

properties

IUPAC Name

2-(4-bromophenyl)sulfonyl-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3S/c1-26-17-8-4-15(5-9-17)20-19-3-2-12-22(19)13-14-23(20)27(24,25)18-10-6-16(21)7-11-18/h2-12,20H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGVUDFLXUHWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Bromophenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

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